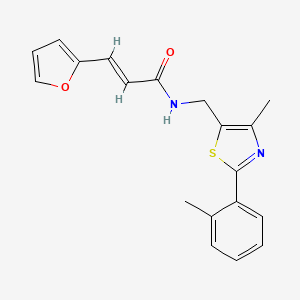

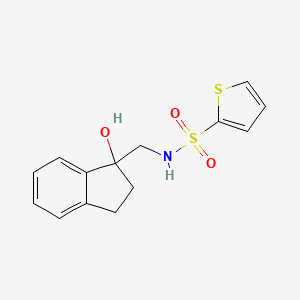

N-(N-(2-methoxyphenethyl)carbamimidoyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(N-(2-methoxyphenethyl)carbamimidoyl)methanesulfonamide, also known as Ro 31-8220, is a synthetic compound that belongs to the family of bisindolylmaleimide derivatives. It was first synthesized in 1994 and has since been used extensively in scientific research.

科学的研究の応用

Synthesis and Characterization

A Convenient Synthesis Method

A study highlighted an efficient method for converting carboxylic acids to N-methoxy-N-methyl amides, which could be relevant for synthesizing derivatives of N-(N-(2-methoxyphenethyl)carbamimidoyl)methanesulfonamide. This process involves methanesulfonyl chloride and yields byproducts like N-methoxy-N-methylmethanesulfonamide (Woo, Fenster, & Dake, 2004).

Structural Characterization

Research on diethyltin(methoxy)methanesulfonate and its reaction with t-butylphosphonic acid, leading to the formation of three-dimensional self-assemblies, shows the structural versatility and potential for complex formation of methanesulfonate derivatives (Shankar, Jain, Kociok‐Köhn, & Molloy, 2011).

Biological Activities

Antibacterial Activity

New sulfonamide derivatives and their metal complexes, including methanesulfonicacid hydrazide derivatives, have been synthesized and shown to possess antibacterial activity against a variety of bacteria. This research suggests potential biological applications for structurally related sulfonamide compounds (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

Catalysis and Chemical Reactions

Stereoselective Reduction

A study on the stereoselective microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide to a chiral intermediate highlights the potential use of methanesulfonamide derivatives in enantioselective synthesis, which is crucial for the pharmaceutical industry (Patel, Banerjee, Mcnamee, & Szarka, 1993).

Microbial Metabolism

Understanding the microbial metabolism of methanesulfonic acid and its derivatives can provide insights into their environmental fate and potential biotechnological applications, as some microorganisms can use these compounds as a carbon and energy source (Kelly & Murrell, 1999).

作用機序

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME) properties would play a significant role in its bioavailability and therapeutic efficacy .

Action Environment

The action, efficacy, and stability of ABT-199 can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins that could affect the drug’s stability or its ability to reach and bind to its target .

特性

IUPAC Name |

2-[2-(2-methoxyphenyl)ethyl]-1-methylsulfonylguanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S/c1-17-10-6-4-3-5-9(10)7-8-13-11(12)14-18(2,15)16/h3-6H,7-8H2,1-2H3,(H3,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIBTYDACSSQMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCN=C(N)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl}prop-2-enamide](/img/structure/B2465851.png)

![3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2465853.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2465857.png)

![2-[4-(4-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2465859.png)

![N-(2,5-difluorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2465860.png)

![N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2465866.png)